![molecular formula C16H25NO2 B14198687 Methyl (3S)-3-[methyl(phenyl)amino]octanoate CAS No. 833453-85-3](/img/structure/B14198687.png)
Methyl (3S)-3-[methyl(phenyl)amino]octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-3-[methyl(phenyl)amino]octanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an octanoic acid backbone, with a phenyl group and a methylamino group attached to the third carbon atom in the chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-[methyl(phenyl)amino]octanoate typically involves the esterification of (3S)-3-[methyl(phenyl)amino]octanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
(3S)-3-[methyl(phenyl)amino]octanoic acid+methanolacid catalystMethyl (3S)-3-[methyl(phenyl)amino]octanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3S)-3-[methyl(phenyl)amino]octanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: (3S)-3-[methyl(phenyl)amino]octanoic acid and methanol.
Reduction: (3S)-3-[methyl(phenyl)amino]octanol.
Substitution: (3S)-3-[methyl(phenyl)amino]octanamide.
Applications De Recherche Scientifique
Methyl (3S)-3-[methyl(phenyl)amino]octanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Material Science: It can be used in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl (3S)-3-[methyl(phenyl)amino]octanoate depends on its specific application. In general, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The phenyl and methylamino groups may contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (3S)-3-[methyl(phenyl)amino]hexanoate: Similar structure but with a shorter carbon chain.
Methyl (3S)-3-[methyl(phenyl)amino]decanoate: Similar structure but with a longer carbon chain.
Ethyl (3S)-3-[methyl(phenyl)amino]octanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (3S)-3-[methyl(phenyl)amino]octanoate is unique due to its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the phenyl and methylamino groups can enhance its binding affinity and specificity compared to similar compounds.
Propriétés
Numéro CAS |
833453-85-3 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
methyl (3S)-3-(N-methylanilino)octanoate |
InChI |
InChI=1S/C16H25NO2/c1-4-5-7-12-15(13-16(18)19-3)17(2)14-10-8-6-9-11-14/h6,8-11,15H,4-5,7,12-13H2,1-3H3/t15-/m0/s1 |
Clé InChI |
NVPQEZOVLVVHCV-HNNXBMFYSA-N |
SMILES isomérique |
CCCCC[C@@H](CC(=O)OC)N(C)C1=CC=CC=C1 |
SMILES canonique |
CCCCCC(CC(=O)OC)N(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14198608.png)
![N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide](/img/structure/B14198610.png)
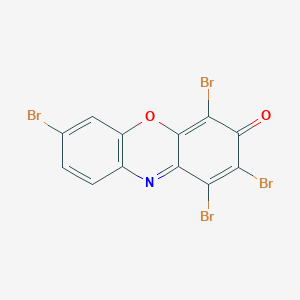
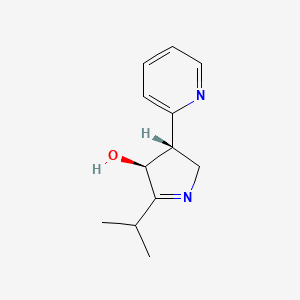
![4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline](/img/structure/B14198636.png)

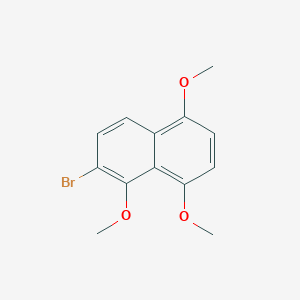
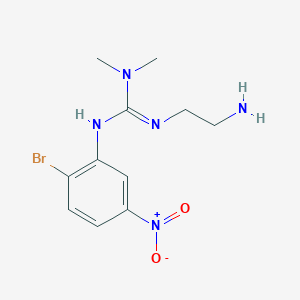
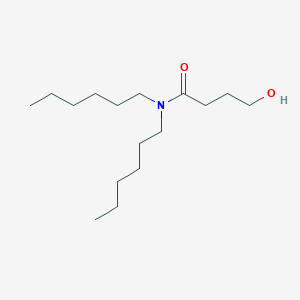
![3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid](/img/structure/B14198657.png)
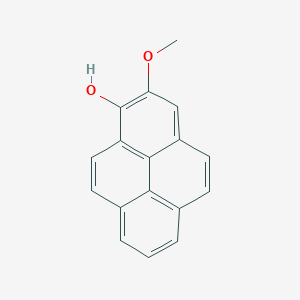
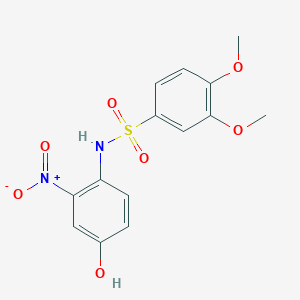
![3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal](/img/structure/B14198680.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14198698.png)
